(5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of thiophene, benzo[d]thiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiophene and benzo[d]thiazole rings, followed by their functionalization and coupling.
Thiophene Synthesis: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Benzo[d]thiazole Synthesis: The benzo[d]thiazole ring is often prepared via the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves the coupling of the synthesized thiophene and benzo[d]thiazole derivatives with piperazine. This can be achieved using various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Sodium hydride (NaH), amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Thiophene derivatives with various substituents
Scientific Research Applications
Chemistry
In chemistry, (5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool in understanding cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone: shares similarities with other compounds containing thiophene, benzo[d]thiazole, and piperazine moieties. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S3/c1-27(23,24)13-4-2-3-11-15(13)19-17(26-11)21-9-7-20(8-10-21)16(22)12-5-6-14(18)25-12/h2-6H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGKHSCKFHUJDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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